molecular formula C10H13FN2O3S B14908416 3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide

3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide

Cat. No.: B14908416
M. Wt: 260.29 g/mol
InChI Key: HIJWAPBGDDQUMU-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide is a chemical reagent for research and development purposes. This product is intended for use by qualified researchers and professionals in a laboratory setting only. It is not intended for human, veterinary, or household use. To complete this description, please consult scientific literature to confirm the following potential applications: Research Applications: Based on compounds with similar structures, this molecule may have potential as a building block in medicinal chemistry . The fluorophenylsulfonamide moiety is a common pharmacophore found in molecules that modulate various biological targets, suggesting potential for use in developing enzyme inhibitors or receptor ligands . Mechanism of Action: The specific mechanism of action is currently undefined and would be a primary subject of research. Analogs featuring the sulfonamido propanamide structure have been investigated as antagonists for ion channels like TRPV1, which are relevant in pain signaling pathways . Handling and Safety: Researchers should refer to the Safety Data Sheet (SDS) before use. This product is for research use only and is not approved for use in humans.

Properties

Molecular Formula

C10H13FN2O3S

Molecular Weight

260.29 g/mol

IUPAC Name

3-[(4-fluorophenyl)sulfonylamino]-N-methylpropanamide

InChI

InChI=1S/C10H13FN2O3S/c1-12-10(14)6-7-13-17(15,16)9-4-2-8(11)3-5-9/h2-5,13H,6-7H2,1H3,(H,12,14)

InChI Key

HIJWAPBGDDQUMU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the fluorophenyl ring can engage in hydrophobic interactions with the target protein, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural Analogs with Sulfonamide/Sulfanyl Groups

a) (2RS)-3-[(4-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid (Related Substance O)
  • Key Differences : Replaces the sulfonamido group with a sulfanyl (thioether) group and introduces a hydroxyl and methyl group.
  • Implications : The sulfonyl group in sulfonamides (as in the target compound) typically enhances hydrogen-bonding capacity and metabolic stability compared to sulfanyl groups, which are less polar and more prone to oxidation .
b) N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide
  • Key Features : Shares the sulfonamide motif but substitutes the 4-fluorophenyl group with a 3-methylphenyl and acetamide group.
  • Crystallography : The sulfonamide group in this analog forms a twisted conformation (C6–S1–N1–C9 torsion angle: -56.4°) and participates in N–H⋯O hydrogen bonds, stabilizing its 3D network. This suggests that the target compound’s sulfonamido group may similarly influence its solid-state stability and solubility .

Fluorophenyl-Substituted Propanamide Derivatives

a) (3S)-3-({5-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)-3-(4-fluorophenyl)-N-methylpropanamide
  • Bioactivity : Exhibits potent inhibitory activity (IC50 = 15 nM). The 4-fluorophenyl group likely enhances target binding via hydrophobic and electronic effects, while the N-methylpropanamide backbone improves metabolic resistance .
  • Comparison : The target compound lacks the pyrimidine-pyrazole substituent, which may reduce its potency against specific enzyme targets but improve selectivity for others.
b) 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride
  • Structural Variance : Features a fluorophenylmethyl group instead of sulfonamido.
  • Applications : Used in pharmaceuticals and agrochemicals due to its versatility. The absence of sulfonamido may reduce polarity but increase lipophilicity, favoring blood-brain barrier penetration .

Chalcone Derivatives with Fluorophenyl Substituents

a) Compound 2j: (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone
  • Bioactivity : IC50 = 4.703 μM. Substituents at the para position (Br in ring A, F in ring B) maximize electronegativity, enhancing inhibitory effects.
  • SAR Insight : The 4-fluorophenyl group in the target compound may similarly optimize electronic interactions, though its propanamide backbone could alter binding kinetics compared to the chalcone’s α,β-unsaturated ketone .

Hydroxamic Acid Derivatives

a) N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide
  • Functional Group : Replaces sulfonamido with a hydroxamic acid (N-hydroxyamide).
  • Implications : Hydroxamic acids are strong metal chelators (e.g., for zinc in histone deacetylases). The target compound’s sulfonamido group may lack this chelation ability but could offer better hydrolytic stability .

Biological Activity

3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a sulfonamide group that is known for its diverse biological activities. The presence of the fluorophenyl moiety can enhance lipophilicity and influence binding interactions with biological targets.

Structure Overview

ComponentDescription
Sulfonamide Group Known for antibacterial and diuretic effects
Fluorophenyl Moiety Enhances potency and selectivity
N-Methylpropanamide Backbone Provides structural stability

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of sulfonamide-based compounds. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and leukemia cells. Research indicates that the sulfonamide moiety can induce apoptosis in cancer cells through mechanisms such as inhibition of key metabolic pathways and modulation of apoptotic markers.

Case Study: Anticancer Efficacy

A study evaluated the activity of a related compound against several cancer types, reporting significant inhibition rates:

Cell Line% Inhibition at 10 µM
MCF-7 (Breast Cancer)84.32%
K-562 (Leukemia)81.58%
A549 (Lung Cancer)90.47%

These results suggest that compounds with similar structural features may exhibit potent anticancer activity, warranting further investigation into this compound.

TRPV1 Receptor Antagonism

The compound has also been studied for its antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1), which is implicated in pain sensation and inflammatory responses. Compounds exhibiting high affinity for TRPV1 can potentially serve as analgesics.

Binding Affinity Data

Research indicates that certain derivatives of sulfonamides demonstrate strong binding affinity to TRPV1:

CompoundK_i (nM)IC_50 (nM)
2-(3-Fluoro-4-methylsulfonamidophenyl) propanamide0.26.3

These findings underscore the relevance of structural modifications in enhancing biological activity against TRPV1.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Metabolic Pathways : Similar compounds have been shown to inhibit key enzymes involved in nucleic acid synthesis.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins are common pathways leading to programmed cell death.
  • TRPV1 Modulation : Antagonism at TRPV1 can lead to reduced pain signaling and inflammation.

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